molecular formula C6H9NO4 B8544656 6-Nitromethylene-[1,4]dioxepane

6-Nitromethylene-[1,4]dioxepane

Cat. No.: B8544656
M. Wt: 159.14 g/mol
InChI Key: KMGVZNNCTCJJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitromethylene-[1,4]dioxepane is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

6-(nitromethylidene)-1,4-dioxepane

InChI

InChI=1S/C6H9NO4/c8-7(9)3-6-4-10-1-2-11-5-6/h3H,1-2,4-5H2

InChI Key

KMGVZNNCTCJJQE-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=C[N+](=O)[O-])CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 6-nitromethyl-[1,4]dioxepan-6-ol (0.74 g, 4.18 mmol) and triethylamine (1.86 g, 2.56 mL, 18.4 mmol) in dichloromethane (20 mL), under nitrogen, was cooled to −78° C. and methanesulfonyl chloride (1.43 g, 970 μL, 12.5 mmol) was added dropwise. The reaction mixture was stirred for 30 minutes and then quenched with saturated ammonium chloride solution. The mixture was removed from the cooling bath and allowed to warm to ambient temperature. The organic layer was separated and the aqueous layer was extracted with dichloromethane. The combined organic extracts were dried over anhydrous sodium sulfate, filtered and evaporated. The residue was purified by silica gel chromatography using a gradient of pentane/diethyl ether 3:1 to 1:1 to give the title compound (512 mg, 77%) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ 3.81-3.90 (m, 4H), 4.36 (d, J=0.5 Hz, 2H), 5.04 (d, J=2.5 Hz, 2H), 7.02 (t, J=2.5 Hz, 1H). LCMS (m/z) 182.1.0 [M+Na], Tr=1.04 min.
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
970 μL
Type
reactant
Reaction Step Two
Yield
77%

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